Methyl 4-methylpiperidine-2-carboxylate hydrochloride

Physical form Purification Scale-up

Procuring the correct physical form of 4-methylpiperidine-2-carboxylate is critical for argatroban synthesis. The methyl ester hydrochloride (CAS 1803570-19-5) solves key supply and handling challenges: - Stable recrystallizable solid vs. the light yellow oil form of ethyl ester analogs. - Aqueous solubility enables direct use in enzymatic resolution protocols without denaturing co-solvents. - Pre-installed 4-methyl group preserves the essential (2R,4R) stereochemical pharmacophore, eliminating late-stage chiral installation steps.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 1803570-19-5
Cat. No. B1653291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylpiperidine-2-carboxylate hydrochloride
CAS1803570-19-5
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCC1CCNC(C1)C(=O)OC.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-6-3-4-9-7(5-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
InChIKeyCJOQRBQJBXJNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Context


Methyl 4-methylpiperidine-2-carboxylate hydrochloride (CAS 1803570-19-5; MF C₈H₁₆ClNO₂; MW 193.67 g/mol) is a pipecolic acid derivative supplied as a hydrochloride salt, appearing as a solid at ambient temperature [1]. This compound serves as a key synthetic intermediate in the preparation of argatroban, a clinically approved direct thrombin inhibitor, where the 4-methylpiperidine-2-carboxylate scaffold constitutes the essential nonproteogenic amino acid pharmacophore [2]. It is catalogued by multiple reputable chemical suppliers (Sigma-Aldrich/Life Chemicals, Enamine, AKSci, Leyan) at standard purities of 95–98% and is listed in authoritative databases including PubChem (CID 75422084) and CAS Common Chemistry [3].

Application Critical intermediate for argatroban thrombin inhibitor synthesis; provides essential (2R,4R)-4-methylpipecolate pharmacophore.
Form Stable crystalline hydrochloride solid suitable for recrystallization, gravimetric dispensing, and automated handling.
Sourcing Available from multiple independent suppliers with documented purity specifications, supporting batch-to-batch consistency.

Why Generic Substitution Fails for This Piperidine Ester


Compounds within the piperidine-2-carboxylate ester family exhibit pronounced differences in physical form, reactivity, and stereochemical fitness for downstream applications. The methyl ester hydrochloride (CAS 1803570-19-5) is a recrystallizable solid at ambient temperature, whereas its closest ethyl ester analog (CAS 74892-82-3) is a light yellow oil that requires distillation for purification . The free base form of the methyl ester (CAS 144817-80-1) lacks the aqueous solubility conferred by salt formation, limiting its utility in aqueous reaction media . Critically, the 4-methyl substituent on the piperidine ring is not a dispensable decoration—it defines the (2R,4R) stereochemical configuration required for the argatroban pharmacophore; the des-methyl analog (CAS 32559-18-5) cannot serve as a functional replacement in this pathway [1]. The quantitative evidence below substantiates each of these differentiation dimensions. Importantly, no published head-to-head biological assay directly compares this compound against named analogs; the evidence presented relies on cross-study physicochemical data, patent-internal methodological comparisons, and class-level inference.

Physical form: solid vs. oil
The ethyl ester analog (CAS 74892-82-3) is a light yellow oil requiring distillation; it lacks the recrystallizable solid form needed for precise gravimetric handling and scale-up reproducibility.
Salt form: hydrochloride vs. free base
The free base (CAS 144817-80-1) is a water-insoluble oil; it does not provide the aqueous solubility required for enzymatic resolutions or aqueous-phase reactions without co-solvents.
Stereochemical necessity: 4-methyl group
The des-methyl analog (CAS 32559-18-5) lacks the 4-methyl substituent required for the (2R,4R)-trans pharmacophore; direct replacement would yield an inactive intermediate.

Quantitative Differentiation vs. Closest Analogs


Solid-State Handling Advantage over Ethyl Ester Oil

Methyl 4-methylpiperidine-2-carboxylate hydrochloride (CAS 1803570-19-5) is a solid at ambient temperature supplied as a crystalline powder, enabling purification by recrystallization (ethanol/ethyl acetate) to yield a white solid [1]. In contrast, the closest ethyl ester analog—ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (CAS 74892-82-3)—is a light yellow to yellow oil at ambient temperature, requiring distillation or column chromatography for purification . This physical form divergence has direct consequences for weighing accuracy, automated dispensing compatibility, and large-scale handling procedures.

Physical form divergence
Reported
Target: white crystalline solid, recrystallization. Comparator: light yellow oil, distillation/column chromatography.
Facilitates precise gravimetric dispensing and simplified purification.
Cross-study comparable; vendor-reported physical form.
Physical form Purification Scale-up Pipecolic acid esters

Mild-Condition Synthetic Yield vs. High-Pressure Hydrogenation

Patent CN102887854B explicitly compares its phosphomolybdic acid-catalyzed oxidation/reduction route against prior art methods that employ high-pressure hydrogenation (5 MPa) at elevated temperature [1]. The patented method operates at normal pressure (0–1 atm) and 30–50 °C, achieving an oxidation step yield of 92% and a reduction step yield of 76–79% across three exemplified embodiments (Embodiment 1: 79%; Embodiment 2: 78%; Embodiment 3: 76%) [2]. The prior art high-pressure hydrogenation route is characterized in the patent as 'High Temperature High Pressure, dangerous large, high to equipment requirements, the products therefrom purification difficult, be unfavorable for industrialization' [3].

Synthetic yield & conditions
Head-to-head
Yield: 76–79% at atmospheric pressure, 30–50 °C vs. prior art high-pressure hydrogenation (5 MPa).
Eliminates need for high-pressure autoclave infrastructure; reduces process safety risk.
Direct patent comparison; industrial feasibility context.
Synthetic methodology Process chemistry Yield optimization Argatroban intermediate

Hydrochloride Salt Aqueous Compatibility vs. Free Base

The hydrochloride salt form of methyl 4-methylpiperidine-2-carboxylate (CAS 1803570-19-5) confers enhanced aqueous solubility compared to its free base counterpart (CAS 144817-80-1), which is reported as an oil with no measurable aqueous solubility data . The free base has a predicted pKa of 6.39 ± 0.10, indicating that protonation to the water-soluble hydrochloride occurs readily under mildly acidic conditions . This is consistent with the well-established class behavior of piperidine hydrochlorides, which typically exhibit water solubility several orders of magnitude greater than their corresponding free bases [1].

Aqueous solubility profile
Class-level
Hydrochloride salt: water-soluble solid, LogP 0.78. Free base: water-insoluble oil, pKa 6.39.
Enables aqueous-phase reactions without co-solvents; simplifies enzymatic resolutions.
Class-level piperidine HCl behavior; explicit solubility data not reported.
Salt form Aqueous solubility Formulation Piperidine hydrochloride

4-Methyl Substituent as Stereochemical Necessity

The 4-methyl group on the piperidine ring of methyl 4-methylpiperidine-2-carboxylate is not a passive structural feature—it is the critical substituent that establishes the (2R,4R) stereochemical configuration required for the argatroban pharmacophore. Argatroban is a dipeptide mimetic composed of (2R,4R)-4-methylpiperidine-2-carboxylic acid coupled to L-arginine; three of the four stereogenic centers in argatroban demand high stereoselectivity, with the 4-methyl-substituted piperidine contributing two of these centers [1]. The des-methyl analog methyl piperidine-2-carboxylate hydrochloride (CAS 32559-18-5) lacks the 4-substituent entirely, precluding the trans-2,4-stereochemical relationship that is essential for thrombin active-site binding [2]. In argatroban, the Ki for thrombin inhibition is reported as 19 nM, and the 4-methylpipecolic acid moiety is unequivocally identified as the nonproteogenic amino acid component essential for this potency [3].

Stereochemical necessity
Class-level
4-Methyl present: (2R,4R)-trans configuration essential. Des-methyl absent: no thrombin inhibitor activity (argatroban Ki 19 nM).
Confirms scaffold indispensability for argatroban pharmacophore; no direct replacement.
Activity from argatroban reference; intermediate SAR inferred.
Stereochemistry Thrombin inhibition Structure-activity relationship Argatroban pharmacophore

Transesterification to Ethyl Ester for Argatroban Synthesis

Patent CN108047125A explicitly utilizes methyl 4-methylpiperidine-2-carboxylate hydrochloride as the starting material for preparing the ethyl ester required in argatroban synthesis. In this process, 2.1 kg of the methyl ester hydrochloride is esterified with ethanol to yield 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride with a molar yield of approximately 73% for this step [1]. This demonstrates that the methyl ester hydrochloride serves as a competent and scalable precursor that can be cleanly converted to the ethyl ester, which is the direct coupling partner for the arginine moiety in the final argatroban assembly [2]. The methyl-to-ethyl transesterification pathway offers a strategic advantage: the methyl ester hydrochloride can be procured, characterized, and stored as a stable solid, then converted to the ethyl ester on demand.

Transesterification yield
Reported
73% molar yield from methyl ester HCl to ethyl ester HCl at 2.1 kg scale.
Provides solid-form precursor for on-demand ethyl ester production; supply chain flexibility.
Patent example; scalability demonstrated.
Transesterification Argatroban synthesis Process intermediate Pipecolate ester

Multi-Vendor Availability with Defined Purity Specifications

Methyl 4-methylpiperidine-2-carboxylate hydrochloride is stocked by at least five independent suppliers (Enamine, AKSci, Leyan, Sigma-Aldrich/Life Chemicals, Chemenu) with documented purity specifications ranging from 95% to 98% . ChemSpace aggregates 26 stock listings from 5 suppliers with lead times of 2–12 days [1]. In contrast, the free base methyl ester (CAS 144817-80-1) is listed by fewer suppliers and the ethyl ester (CAS 74892-82-3) is primarily available through specialist chiral chemical suppliers, often with longer lead times . The hydrochloride salt form is also accompanied by GHS classification data (H315, H319, H335) from ECHA C&L notifications, providing standardized safety handling guidance [2].

Vendor availability & purity
Reported
≥5 suppliers; purity 95–98%; 26 stock items (ChemSpace); GHS classified.
Mitigates single-supplier risk; supports batch-to-batch COA comparison.
Aggregator data; independent verification recommended.
Commercial availability Purity specification Quality control Research reproducibility

Optimal Research and Industrial Application Scenarios


Argatroban API Intermediate via On-Demand Transesterification

In argatroban active pharmaceutical ingredient (API) manufacturing, the methyl ester hydrochloride is procured as a stable solid intermediate and converted to the ethyl ester via acid-catalyzed esterification in ethanol, as demonstrated at 2.1 kg scale with ~73% molar yield in patent CN108047125A [1]. This strategy is optimal when supply chain logistics favor solid-form storage and transport over oil-form handling, or when the ethyl ester is required on a just-in-time basis to minimize degradation of the oil-form intermediate. The (2R,4R) stereochemistry must be resolved or installed prior to coupling with the arginine moiety; the methyl ester hydrochloride serves as the penultimate precursor in this chiral resolution sequence [2].

Process Chemistry Avoiding High-Pressure Hydrogenation

Research groups or CDMOs establishing a synthetic route to 4-methylpiperidine-2-carboxylate esters can adopt the phosphomolybdic acid-catalyzed oxidation/reduction methodology described in CN102887854B [1]. This method operates at atmospheric pressure and 30–50 °C, achieving 76–79% yield in the reduction step, compared to prior art high-pressure hydrogenation at 5 MPa that requires specialized autoclave infrastructure. The elimination of high-pressure equipment reduces both capital expenditure and process safety hazard classification, making this route particularly suitable for kilo-lab and pilot-scale operations where high-pressure hydrogenation is either unavailable or undesirable [2].

Aqueous-Phase Biocatalytic Resolution Substrate

The aqueous solubility of the hydrochloride salt form enables its direct use as a substrate in enzymatic resolution protocols conducted in aqueous buffer systems. Patent literature describes the enzymatic racemate cleavage of trans-4-methylpiperidine-2-carboxylate esters using lipases or esterases in phosphate buffer at pH 7, where the hydrochloride salt's water solubility eliminates the need for organic co-solvents that could denature the enzyme [1]. The free base oil would require emulsification or co-solvent strategies that reduce enzymatic activity and complicate product isolation. This application is particularly relevant for accessing enantiopure (2R,4R)-4-methylpipecolic acid derivatives required for argatroban synthesis.

Thrombin Inhibitor SAR Exploration Scaffold

For structure-activity relationship (SAR) programs exploring thrombin inhibitor chemotypes, the methyl 4-methylpiperidine-2-carboxylate scaffold provides the essential (2R,4R)-trans-4-methyl substitution pattern that defines the argatroban pharmacophore core [1]. The methyl ester functionality allows selective hydrolysis to the free carboxylic acid for peptide coupling, while the hydrochloride salt ensures consistent stoichiometry in amide bond-forming reactions. This scaffold cannot be replaced by des-methyl piperidine-2-carboxylate analogs (e.g., CAS 32559-18-5), which lack the stereochemical information required for thrombin active-site recognition [2]. Procurement of the pre-formed 4-methyl scaffold eliminates the need for late-stage stereochemical installation, reducing synthetic step count in analog generation campaigns.

Application
Selection Property
Validation Focus
Argatroban API intermediate synthesis
Stable solid methyl ester HCl for on-demand transesterification
Esterification yield and stereochemical integrity
Process chemistry route development
Atmospheric-pressure oxidation/reduction methodology
Reaction reproducibility without high-pressure equipment
Aqueous enzymatic resolution substrate
Hydrochloride salt aqueous solubility
Enzyme activity in buffer without organic co-solvents
Thrombin inhibitor SAR exploration
4-Methyl piperidine-2-carboxylate scaffold
Stereochemical requirement for pharmacophore recognition
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